molecular formula C9H12S B6260946 (2,3-dimethylphenyl)methanethiol CAS No. 1518309-77-7

(2,3-dimethylphenyl)methanethiol

Cat. No. B6260946
CAS RN: 1518309-77-7
M. Wt: 152.3
InChI Key:
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Description

(2,3-Dimethylphenyl)methanethiol, more commonly referred to as DMPMT, is a volatile sulfur-containing compound found in various plant species. It is a versatile chemical that has a wide range of applications in the fields of biochemistry and physiology. DMPMT is known to possess antimicrobial, antioxidant, and antifungal properties, making it a useful tool in the laboratory. In

Scientific Research Applications

DMPMT has a wide range of applications in scientific research. It has been used in studies to investigate the effects of volatile organic compounds on plant growth and development. Additionally, it has been used to study the effects of volatile organic compounds on the behavior of insects. DMPMT has also been used as a tool to study the effects of sulfur-containing compounds on the growth and development of various plant species.

Mechanism of Action

DMPMT is believed to act as an antagonist of the nicotinic acetylcholine receptor (nAChR). It binds to the receptor and blocks the binding of acetylcholine, which is the primary neurotransmitter in the nervous system. This mechanism of action is believed to be responsible for the antimicrobial, antioxidant, and antifungal properties of DMPMT.
Biochemical and Physiological Effects
DMPMT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have antioxidant and anti-inflammatory effects. Additionally, it has been shown to possess insecticidal activity.

Advantages and Limitations for Lab Experiments

DMPMT is a versatile and easily synthesized compound, making it an attractive option for use in laboratory experiments. It is relatively non-toxic and has a low boiling point, making it easy to work with. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using DMPMT in laboratory experiments. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, it has a strong odor, which can be unpleasant for some individuals.

Future Directions

The potential future directions for DMPMT are numerous. One potential future direction is to further investigate its effects on the growth and development of various plant species. Additionally, further research could be conducted on its effects on the behavior of insects. Additionally, further research could be conducted on its potential use as an insecticide. Finally, further research could be conducted on its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

DMPMT can be synthesized in a variety of ways. The most common method involves the reaction of 2,3-dimethylphenol with thiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields DMPMT as a byproduct. Other methods of synthesis include the reaction of dimethylsulfide with 2,3-dimethylphenol, the reaction of dimethylsulfoxide with 2,3-dimethylphenol, and the reaction of dimethylsulfide with 2,3-dimethylphenol and sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dimethylphenyl)methanethiol involves the reaction of 2,3-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent.", "Starting Materials": [ "2,3-dimethylbenzyl chloride", "sodium hydrosulfide", "suitable solvent" ], "Reaction": [ "Add 2,3-dimethylbenzyl chloride to a round-bottom flask.", "Add a suitable solvent to the flask and stir the mixture.", "Add sodium hydrosulfide to the flask and stir the mixture for several hours.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with a suitable solvent and dry it under vacuum.", "The resulting product is (2,3-dimethylphenyl)methanethiol." ] }

CAS RN

1518309-77-7

Product Name

(2,3-dimethylphenyl)methanethiol

Molecular Formula

C9H12S

Molecular Weight

152.3

Purity

95

Origin of Product

United States

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